molecular formula C8H10N6 B1449221 2-hydrazinyl-4-(1H-imidazol-1-yl)-6-methylpyrimidine CAS No. 1502217-62-0

2-hydrazinyl-4-(1H-imidazol-1-yl)-6-methylpyrimidine

Cat. No. B1449221
CAS RN: 1502217-62-0
M. Wt: 190.21 g/mol
InChI Key: RNWXJXVKEFSOTO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI string for 2-hydrazinyl-4-(1H-imidazol-1-yl)-6-methylpyrimidine is InChI=1S/C7H8N6/c8-12-7-10-2-1-6(11-7)13-4-3-9-5-13/h1-5H,8H2,(H,10,11,12). This string represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular formula of 2-hydrazinyl-4-(1H-imidazol-1-yl)-6-methylpyrimidine is C7H8N6 . It has a molecular weight of 176.18 .

Scientific Research Applications

Chemistry and Compound Synthesis

Research has focused on understanding and exploiting the complex chemistry of compounds related to 2-hydrazinyl-4-(1H-imidazol-1-yl)-6-methylpyrimidine. One study systematically reviews the methods of synthesis of 4-phosphorylated 1,3-azoles, including imidazole derivatives, highlighting their chemical and biological properties. These synthetic strategies involve using metallic derivatives of imidazole and phosphorus halides, showcasing the compound's potential in synthesizing phosphorylated azoles with significant biological activities (Abdurakhmanova et al., 2018).

Biological Activities and Applications

The chemical structure of 2-hydrazinyl-4-(1H-imidazol-1-yl)-6-methylpyrimidine provides a foundation for investigating its derivatives' antimicrobial and antitumor activities. Imidazole, a core component, is known for its role in synthesizing antimicrobial agents. A review on antimicrobial activities of imidazole underlines its significance in pharmaceutical industries for manufacturing drugs targeting fungal infections and its potential for creating new antimicrobial agents (, 2022).

Furthermore, the exploration of imidazopyridine derivatives underscores the pharmacological diversity afforded by the imidazole scaffold. These derivatives have shown a range of activities from antibacterial to antitumor, highlighting the scaffold's broad therapeutic potential. The review on synthetic imidazopyridine-based derivatives as potential inhibitors against multi-drug resistant bacterial infections emphasizes the critical role of the imidazole and pyrimidine combination in developing novel antibacterial agents (Sanapalli et al., 2022).

Antioxidant Capacity and Reaction Pathways

The structural components of 2-hydrazinyl-4-(1H-imidazol-1-yl)-6-methylpyrimidine contribute to studies on antioxidant capacities. The ABTS/PP decolorization assay, a review focusing on antioxidant capacity reaction pathways, mentions hydrazinyilidene-like and imine-like adducts, indicating the compound's relevance in understanding antioxidant mechanisms (Ilyasov et al., 2020).

properties

IUPAC Name

(4-imidazol-1-yl-6-methylpyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6/c1-6-4-7(12-8(11-6)13-9)14-3-2-10-5-14/h2-5H,9H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWXJXVKEFSOTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-hydrazinyl-4-(1H-imidazol-1-yl)-6-methylpyrimidine
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2-hydrazinyl-4-(1H-imidazol-1-yl)-6-methylpyrimidine
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2-hydrazinyl-4-(1H-imidazol-1-yl)-6-methylpyrimidine
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2-hydrazinyl-4-(1H-imidazol-1-yl)-6-methylpyrimidine
Reactant of Route 5
2-hydrazinyl-4-(1H-imidazol-1-yl)-6-methylpyrimidine
Reactant of Route 6
2-hydrazinyl-4-(1H-imidazol-1-yl)-6-methylpyrimidine

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